N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide
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Description
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide , also known by its chemical formula C₁₀H₆ClN₃OS , is a synthetic organic compound. It belongs to the class of thiophene derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chlorobenzoyl chloride with thiophene-3-carboxylic acid in the presence of a suitable base. The cyano group is introduced using sodium cyanide . The overall synthetic pathway ensures the attachment of the chlorophenyl and cyano groups to the thiophene ring.
Molecular Structure Analysis
The molecular structure of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide consists of:
- A thiophene ring as the core structure.
- A 3-chlorophenyl group attached to the thiophene ring.
- A cyano group linked to the same carbon atom as the chlorophenyl group.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.
- Substitution Reactions : The cyano group can be replaced by other nucleophiles.
- Reduction : The carbonyl group in the amide can be reduced to an alcohol.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).
- Solubility : It may exhibit solubility in certain organic solvents or water.
- Stability : Stability under different conditions (light, temperature, etc.) is crucial.
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Handling Precautions : Proper handling, storage, and disposal guidelines should be followed.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluate its safety and efficacy in vivo.
properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-11-3-1-2-9(6-11)12(7-15)16-13(17)10-4-5-18-8-10/h1-6,8,12H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMZHULJCXFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide |
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